1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide
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Description
1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H23N5O2S and its molecular weight is 349.45. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Synthesis
Sulfonamide compounds are often explored for their catalytic properties in chemical synthesis. For example, zinc chloride has been utilized as a catalyst in the one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides, demonstrating the utility of sulfonamides in facilitating chemical reactions under optimized conditions for moderate to good yields (Yu et al., 2014). Such methodologies highlight the importance of sulfonamide groups in the development of efficient synthetic routes for heterocyclic compounds.
Pharmaceutical Research
Sulfonamide derivatives have been extensively studied for their pharmaceutical properties. Research on arylsulfonamide derivatives of (aryloxy)ethyl piperidines has identified compounds with potent 5-HT7 receptor antagonist activity, demonstrating the potential of sulfonamide compounds in the development of treatments for central nervous system disorders (Canale et al., 2016). This illustrates the role of sulfonamides in the search for new therapeutic agents with specific receptor selectivity.
Properties
IUPAC Name |
1-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2S/c1-13-9-15(3-6-17-13)21-7-4-14(5-8-21)10-19-24(22,23)16-11-20(2)12-18-16/h3,6,9,11-12,14,19H,4-5,7-8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMGPAWMFBDYNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CN(C=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.